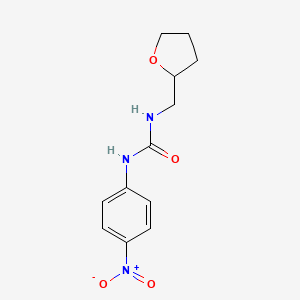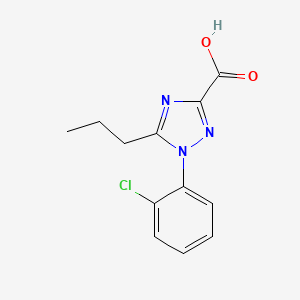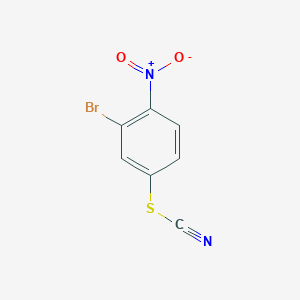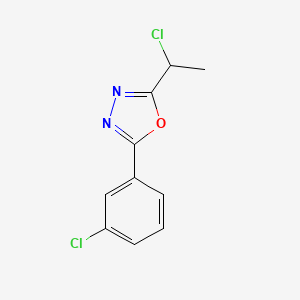
1-(4-Nitrophenyl)-3-(oxolan-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-3-(oxolan-2-ylmethyl)urea is a synthetic compound that has been extensively studied in scientific research. This compound has shown promising results in various fields of research, including cancer therapy, enzyme inhibition, and drug discovery.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-3-(oxolan-2-ylmethyl)urea involves the inhibition of enzyme activity. This compound binds to the active site of enzymes, preventing their normal function. In the case of cancer therapy, this compound induces apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of urease, which is involved in the metabolism of urea. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Nitrophenyl)-3-(oxolan-2-ylmethyl)urea in lab experiments include its high potency and specificity for enzyme inhibition. This compound has been shown to have a low toxicity profile, making it a safe option for use in lab experiments. The limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the research on 1-(4-Nitrophenyl)-3-(oxolan-2-ylmethyl)urea. One area of interest is the development of new analogs of this compound with improved potency and specificity for enzyme inhibition. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for cancer therapy. Additionally, the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease, is an area of ongoing research.
Synthesis Methods
The synthesis of 1-(4-Nitrophenyl)-3-(oxolan-2-ylmethyl)urea involves the reaction between 4-nitrophenyl isocyanate and 2-oxo-tetrahydrofuran-3-methanol. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography.
Scientific Research Applications
1-(4-Nitrophenyl)-3-(oxolan-2-ylmethyl)urea has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. This compound has also been investigated for its potential use in cancer therapy. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
1-(4-nitrophenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-12(13-8-11-2-1-7-19-11)14-9-3-5-10(6-4-9)15(17)18/h3-6,11H,1-2,7-8H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCMTQIGRGIELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2903944.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2903946.png)

![N-[2-(2,5-dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2903948.png)

![(Z)-3-(((4-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2903951.png)


![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903956.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2903960.png)


![2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide](/img/structure/B2903967.png)